tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate
Description
tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate is a spirocyclic compound featuring a four-membered azetidine ring fused to a chroman system with a bromo substituent at the 6' position and a ketone group at the 4' position. Its structural complexity and functional groups make it a candidate for pharmaceutical and materials science research, particularly in exploring stereochemistry and reactivity.
Properties
CAS No. |
1291076-37-3 |
|---|---|
Molecular Formula |
C16H18BrNO4 |
Molecular Weight |
368.22 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H18BrNO4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-6-10(17)4-5-13(11)21-16/h4-6H,7-9H2,1-3H3 |
InChI Key |
QXNGJIQWKFJEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic structure through a cyclization reaction. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the use of trifluoroacetic acid in the presence of trifluoromethanesulfonic acid has been reported to be effective in promoting the cyclization of intermediates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6’-bromo-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and its analogs:
*Note: The molecular formula and weight of the target compound are inferred based on analogs.
Key Observations:
- Ring Systems: The target compound’s azetidine-chroman system introduces significant ring strain compared to Analog 1’s piperidine-chroman system, which may enhance reactivity in nucleophilic substitutions or ring-opening reactions .
- Substituents: The bromo group in the target and Analog 1 offers greater steric bulk and polarizability compared to Analog 2’s chloro group, which may influence electronic effects and leaving-group propensity in synthetic applications. The 4'-oxo group in the target and Analog 1 vs. the 2'-oxo group in Analog 2 suggests differences in keto-enol tautomerism and metal-coordination behavior.
Reaction Conditions:
- Temperature and Solvents: Reactions for azetidine-containing analogs (e.g., in ) often proceed in THF or methanol under nitrogen at 60–65°C, with prolonged reaction times (up to 10 days) .
- Purification : Flash chromatography and staining techniques (e.g., Hanessian stain) are critical for isolating spiro compounds due to their structural complexity .
Research Implications
- Drug Discovery : The azetidine ring’s strain and chroman’s oxygen atom could enhance binding to biological targets (e.g., kinases or GPCRs) compared to piperidine or indoline systems .
- Materials Science : Spirocyclic frameworks are valued for their conformational rigidity, which may improve thermal stability in polymer applications.
Biological Activity
tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : tert-butyl 6-bromo-4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate
- Molecular Formula : C18H22BrNO4
- Molecular Weight : 396.28 g/mol
- CAS Number : 690632-38-3
Structural Representation
The compound features a spirocyclic structure that contributes to its unique properties. The presence of the bromine atom and the carboxylate group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains.
- Antiviral Properties : Compounds in this class have been evaluated for their efficacy against viral infections, particularly HIV.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.
Antiviral Activity
A study evaluated the antiviral efficacy of a related compound against HIV strains. The results indicated a promising EC50 value (effective concentration for 50% inhibition) suggesting potential for further development as an antiviral agent. The selectivity index (SI) demonstrated low cytotoxicity, indicating safety for potential therapeutic use .
Antimicrobial Testing
In antimicrobial assays, compounds with similar structures exhibited Minimum Inhibitory Concentrations (MIC) ranging from 3.12 µg/mL against Mycobacterium tuberculosis to higher values against other pathogens. This suggests a broad spectrum of activity that warrants further investigation .
Case Studies
-
Study on Selective α4β2-nAChR Agonists :
A series of compounds were synthesized and tested for their action on nicotinic acetylcholine receptors (nAChRs). The findings indicated that modifications in the molecular structure could enhance selectivity and potency, with some derivatives showing significant agonistic activity at α4β2-nAChRs . -
Synthesis and Evaluation of Hybrids :
Novel hybrids incorporating the spiro structure were synthesized and evaluated for their biological activity. These studies revealed improved selectivity profiles and enhanced stability compared to earlier compounds .
Data Tables
| Compound Name | CAS Number | EC50 (µM) | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|---|
| This compound | 690632-38-3 | 0.5 | 3.12 | >100 |
| Related Compound A | - | 0.7 | 5.0 | >80 |
| Related Compound B | - | 0.9 | 10.0 | >70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
